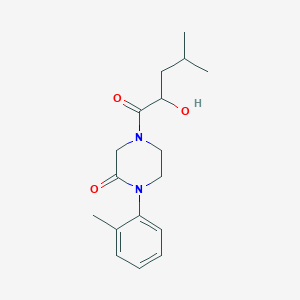

4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone is a chemical compound involving a piperazine ring. Piperazine derivatives are noteworthy due to their wide range of pharmacological and biological activities.

Synthesis Analysis

- Synthesis of piperazine derivatives often involves reactions like Mannich reactions and cyclocondensation. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety by reacting enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid has been reported (Bhat et al., 2018).

Molecular Structure Analysis

- The molecular structure of piperazine derivatives has been extensively studied using techniques like X-ray crystallography. For example, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized by one-pot three-component reaction, was characterized using single crystal X-ray crystallography (Khan et al., 2013).

Chemical Reactions and Properties

- Piperazine derivatives are involved in various chemical reactions, like Michael addition reactions and Mannich reactions. For instance, electrochemical syntheses of arylthiobenzazoles by electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone have been studied (Amani & Nematollahi, 2012).

科学的研究の応用

Pharmacology and Biological Activity

Ohmefentanyl Stereotypes Chemistry and Pharmacology

: Research on ohmefentanyl, a compound related to fentanyl with a piperazine component, highlights the pharmacological significance of stereochemistry in opioid receptor interaction. It emphasizes the role of structural modifications in affecting biological activity, particularly in opioid receptors, which could provide insights into the development of novel analgesics with specific receptor affinities and activities (Brine et al., 1997).

Biochemical Research and DNA Studies

DNA Minor Groove Binders : Hoechst 33258, a compound containing a piperazine moiety, illustrates the biochemical research applications of piperazine derivatives in binding to the minor groove of DNA. This highlights the utility of such compounds in studying DNA interactions and potential therapeutic applications in targeting specific DNA sequences (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Anti-mycobacterial Activity of Piperazine Analogues : Piperazine serves as a core structure in numerous pharmacologically active compounds, demonstrating significant anti-mycobacterial properties. This review of piperazine-based anti-TB molecules showcases the compound's versatility in drug design, especially against various strains of Mycobacterium tuberculosis (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use : Highlighting the breadth of therapeutic applications for piperazine derivatives, this patent review covers areas from CNS agents to anticancer and anti-inflammatory agents. It underscores the scaffold's adaptability and the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

Toxicology and Safety Studies

Saracatinib Metabolism and Reactive Intermediates : The study on Saracatinib, which contains a piperazine group, explores the formation of reactive intermediates during drug metabolism. This research is crucial for understanding the toxicological profiles of drugs and the mechanisms underlying their side effects (Attwa et al., 2018).

Safety and Hazards

特性

IUPAC Name |

4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-12(2)10-15(20)17(22)18-8-9-19(16(21)11-18)14-7-5-4-6-13(14)3/h4-7,12,15,20H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPHAUFUSSYSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)